molecular formula C6H4Cl2O4S2 B178945 Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 126910-68-7

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B178945
CAS No.: 126910-68-7
M. Wt: 275.1 g/mol
InChI Key: GDKPWFMFFKPATJ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a specialized thiophene derivative with significant applications in pharmaceutical synthesis. Its molecular formula is C₆H₄Cl₂O₄S₂, and it features a chlorosulfonyl (-SO₂Cl) group at the 3-position and a chlorine atom at the 5-position of the thiophene ring, alongside a methyl ester at the 2-position . Key physical properties include:

  • Density: 1.663 g/cm³
  • Boiling Point: 398.7°C at 760 mmHg
  • Flash Point: 194.9°C
  • Vapor Pressure: 1.45 × 10⁻⁶ mmHg at 25°C .

This compound is valued for its reactivity, particularly the chlorosulfonyl group, which serves as a versatile leaving group in nucleophilic substitution reactions. It is widely used as a precursor in synthesizing heterocyclic compounds and active pharmaceutical intermediates (APIs) .

Properties

IUPAC Name

methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKPWFMFFKPATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446562
Record name methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
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Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

126910-68-7, 158439-31-7
Record name Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate
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Record name methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
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Record name 2-Thiophenecarboxylic acid, 5-chloro-3-(chlorosulfonyl)-, methyl ester
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Preparation Methods

A widely cited method involves the direct chlorination of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate at the 5-position using chlorine gas in the presence of activated iron . The process begins with the activation of iron by exposing it to chlorine gas for 12–48 hours, which enhances its catalytic activity. The activated iron is then suspended in a solvent such as dichloromethane or carbon tetrachloride, and chlorine gas is introduced at a rate of 5–50 g per hour per mole of starting material .

Key reaction parameters include:

  • Temperature : 20–50°C (optimized at 30–32°C) .

  • Monitoring : Gas chromatography tracks the formation of the monochloro product, with the reaction halted at 62–65% conversion to minimize byproducts .

  • Work-up : The mixture is quenched in ice water, and the organic phase is separated, dried over anhydrous MgSO₄, and concentrated. Purification via recrystallization from diisopropyl ether yields the product with >95% purity .

This method achieves yields of 50–70%, contingent on precise control of chlorine flow and reaction time. The use of activated iron as a catalyst is cost-effective but requires careful handling to avoid over-chlorination.

Thionyl Chloride-Mediated Esterification and Sulfonation

An alternative route starts with 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid, which undergoes esterification and sulfonation in a sequential process . The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C to form the acyl chloride intermediate. Subsequent addition of methanol and triethylamine at 45–50°C facilitates esterification, yielding the methyl ester .

Critical steps include:

  • Molar Ratios : A 1:3–10 ratio of carboxylic acid to SOCl₂ ensures complete conversion .

  • Solvent Removal : Post-reaction, the solvent is evaporated under reduced pressure at 30–35°C to isolate the crude product .

  • Purification : Recrystallization from methanol/water (1:3 v/v) at 0–5°C enhances purity to 97.2% .

This method reports a high yield of 91.6% and is notable for its operational simplicity. However, the starting material’s methylsulfonyl group necessitates additional steps if the target requires chlorosulfonyl functionality, suggesting this approach is part of a multi-step synthesis.

Two-Step Synthesis via Sulfonation and Chlorination

A hybrid approach involves first introducing the sulfonyl chloride group to thiophene-2-carboxylate, followed by chlorination at the 5-position. The initial step sulfonates methyl thiophene-2-carboxylate using chlorosulfonic acid under controlled conditions . For example, treating methyl thiophene-2-carboxylate with chlorosulfonic acid at 0°C in trifluoroacetic acid generates the 3-chlorosulfonyl derivative .

The second step employs N-bromosuccinimide (NBS) or chlorine gas for halogenation. While NBS is typically used for bromination, substituting chlorine gas with iron catalysis enables selective chlorination at the 5-position . This method’s yield (52%) is moderate compared to direct chlorination but offers flexibility in functional group tuning .

Comparative Analysis of Methodologies

Method Catalyst/Reagent Temperature Yield Purity Key Advantage
Iron-catalyzed chlorination Cl₂, activated iron30–32°C50–70%>95%Cost-effective, scalable
Thionyl chloride esterification SOCl₂, triethylamine45–50°C91.6%97.2%High yield, simple purification
Sulfonation-chlorination ClSO₃H, Cl₂0–50°C52%90–95%Functional group flexibility

Challenges and Optimization Strategies

  • Byproduct Formation : Over-chlorination is a common issue in Method 1, addressed by real-time monitoring via gas chromatography .

  • Solvent Selection : Polar aprotic solvents like dichloromethane improve reaction homogeneity, while methanol/water mixtures enhance crystallization efficiency .

  • Catalyst Activation : Prolonged exposure of iron to chlorine (24 hours) maximizes catalytic activity, reducing reaction time .

Industrial-Scale Considerations

For large-scale production, Method 1 is preferred due to its lower reagent costs and straightforward work-up. However, Method 3’s compatibility with continuous flow systems offers advantages in throughput. Recent patents highlight trends toward solvent-free conditions and nanocatalysts to improve sustainability .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives[][2].

    Reduction Reactions: The compound can be reduced to form the corresponding thiol or sulfide derivatives[][2].

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives[][2].

Common Reagents and Conditions:

    Substitution: Reagents like amines or alcohols in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products:

    Sulfonamide Derivatives: Formed from substitution with amines.

    Sulfone Derivatives: Formed from oxidation reactions.

    Thiol or Sulfide Derivatives: Formed from reduction reactions[][2].

Scientific Research Applications

Chemical Synthesis

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. The compound's chlorosulfonyl group allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing sulfonamides and sulfonate esters.

Key Reactions:

  • Substitution Reactions: Formation of sulfonamides or sulfonate esters.
  • Reduction Reactions: Conversion to sulfonamides or sulfonic acids.
  • Oxidation Reactions: Production of sulfoxides or sulfones.

Biological Applications

In biological research, this compound has been investigated for its potential as a building block in medicinal chemistry. Its structural features suggest possible bioactivity, particularly as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism.

Biological Activities:

  • Cytochrome P450 Inhibition: Specifically targets CYP1A2, CYP2C19, and CYP2C9 enzymes, influencing pharmacokinetics and drug interactions.
  • Antimicrobial Properties: Preliminary studies indicate potential antibacterial and antifungal activities, although more extensive research is needed to validate these effects.

Pharmaceutical Development

This compound is being explored for its applications in drug development, particularly for anti-inflammatory and antimicrobial agents. Its ability to modify biological pathways makes it a candidate for developing novel therapeutic agents.

Industrial Applications

In the industrial sector, this compound is utilized as a reagent in the production of specialty chemicals. Its reactivity and functional groups make it suitable for various chemical processes, enhancing efficiency in synthetic pathways.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Inflammation Modulation

Research focused on the compound's role in modulating inflammatory responses showed promising results in vitro. The compound's mechanism of action involves the inhibition of specific inflammatory pathways, highlighting its potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the chloro and chlorosulfonyl groups, which activate the thiophene ring towards nucleophilic attack .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Thiophene Ring) Functional Groups Reactivity Profile
Target Compound Cl (C5), -SO₂Cl (C3), -COOCH₃ (C2) Chlorosulfonyl, ester High (SO₂Cl is a leaving group)
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate Cl (C5), -SO₂NHCH₃ (C3), -COOCH₃ (C2) Sulfamoyl, ester Moderate (SO₂NHCH₃ is stable)
Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate BrPh (C5), -SO₂Cl (C3), -COOCH₃ (C2) Bromophenyl, chlorosulfonyl, ester High (Br enables cross-coupling)
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Hydroxy, dioxo, methyl (fused ring) Hydroxy, ketone, ester Low (polar, stable fused ring)

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula LogD (pH 5.5) Boiling Point (°C) Application
Target Compound C₆H₄Cl₂O₄S₂ N/A 398.7 Pharmaceutical intermediate
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate C₇H₇ClN₂O₄S₂ N/A N/A Intermediate for Lornoxicam
Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate C₁₂H₇BrClO₄S₂ 3.0 N/A Suzuki coupling precursor
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate C₁₂H₁₀O₆S N/A N/A Anticancer research

Research Findings and Discrepancies

  • CAS Number Variability : The target compound is listed under CAS 126910-68-7 and 158439-31-7 , likely due to database inconsistencies. Both entries share identical molecular formulas and structures.
  • Safety Data: Limited toxicological studies are noted for thiophene derivatives, necessitating caution in handling reactive groups like -SO₂Cl .

Biological Activity

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a synthetic compound notable for its diverse biological activities, particularly as an inhibitor of cytochrome P450 enzymes. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C₈H₈Cl₂O₃S and a molecular weight of 275.13 g/mol. The compound features a thiophene ring, chlorosulfonyl group, and a carboxylate functional group, which contribute to its reactivity and biological activity.

Inhibition of Cytochrome P450 Enzymes

One of the primary biological activities of this compound is its ability to inhibit specific cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9. These enzymes play crucial roles in drug metabolism, influencing the pharmacokinetics of co-administered drugs. The inhibition of these enzymes can lead to significant drug-drug interactions, making this compound relevant for studies involving polypharmacy and toxicology.

EnzymeInhibition TypeImpact on Drug Metabolism
CYP1A2CompetitiveAffects clearance of substrates
CYP2C19Non-competitiveAlters metabolism of various drugs
CYP2C9CompetitiveInfluences anticoagulant efficacy

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

  • Cytochrome P450 Enzymes : The compound's ability to bind to the active sites of these enzymes results in competitive or non-competitive inhibition, affecting their catalytic activity.
  • Protein Binding : The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function.

Pharmacokinetic Studies

In a study examining the pharmacokinetics of drugs metabolized by CYP2C19 and CYP2C9, the administration of this compound resulted in increased plasma concentrations of substrates due to enzyme inhibition. This finding highlights the importance of understanding this compound's role in drug interactions.

Synthetic Applications

This compound is also utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique functional groups allow for further modifications that can enhance biological activity or selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via diazotization and sulfonation of precursor amines. For example, diazotization of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate with nitrous acid, followed by treatment with SO2 gas, yields a chlorosulfonyl intermediate. This intermediate is then purified via column chromatography or recrystallization . Optimization involves controlling reaction temperature (0–5°C during diazotization) and stoichiometric ratios (e.g., 1.25 equivalents of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate relative to indole derivatives, as in palladium-catalyzed couplings) . Yields exceeding 80% are achievable with rigorous exclusion of moisture and use of anhydrous solvents like DMF or THF .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C), IR spectroscopy (to confirm sulfonyl and ester groups), and elemental analysis. For example, ¹H NMR chemical shifts for the thiophene ring protons typically appear at δ 7.50–7.60 ppm, while the methyl ester group resonates as a singlet near δ 3.70–3.80 ppm . IR absorption bands for the sulfonyl group (S=O) appear at ~1350–1150 cm<sup>−1</sup>. High-resolution mass spectrometry (HRMS) or X-ray crystallography (using SHELX software ) provides additional validation, especially for resolving stereochemical ambiguities.

Q. What are the key stability considerations for storing and handling this compound?

  • Methodological Answer : The compound is moisture-sensitive due to its chlorosulfonyl group. Storage at 0–6°C under inert gas (argon or nitrogen) in airtight containers is recommended to prevent hydrolysis. Decomposition products include sulfonic acids and HCl, detectable via pH monitoring of stock solutions. Avoid prolonged exposure to light, as UV irradiation may cleave the thiophene-chlorosulfonyl bond .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence reactivity in cross-coupling reactions, and what mechanistic insights exist?

  • Methodological Answer : The chlorosulfonyl group acts as a directing and leaving group in palladium-catalyzed C–H arylations. For example, in reactions with 3-haloindoles, the sulfonyl group facilitates desulfitative coupling, with Pd(0)/Pd(II) cycles proposed. Mechanistic studies using deuterated solvents (e.g., CD3OD) reveal protonation at the β-position of the thiophene ring as a rate-determining step . Computational DFT studies can model transition states to rationalize regioselectivity observed in such reactions.

Q. What strategies are effective for resolving contradictions in crystallographic data for thiophene derivatives?

  • Methodological Answer : Discrepancies in crystal packing or hydrogen-bonding patterns (e.g., variations in π-π stacking distances) are resolved using SHELXL refinement with high-resolution (<1.0 Å) X-ray data . Graph set analysis (as per Etter’s rules) helps classify hydrogen-bonding motifs, such as R 2<sup>2</sup>(8) rings formed between sulfonyl oxygen and adjacent aromatic protons . For twinned crystals, the HKLF5 format in SHELXTL improves data integration .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrostatic potential surfaces (EPS) to identify electrophilic sites. The chlorosulfonyl group exhibits a high Fukui index (f<sup>−</sup>), indicating susceptibility to nucleophilic attack at sulfur. Solvent effects (e.g., DMF vs. THF) are modeled using the SMD continuum approach, showing THF stabilizes transition states by 2–3 kcal/mol compared to DMF .

Key Challenges and Future Directions

  • Contradiction Analysis : Discrepancies in reported melting points (e.g., 96–98°C vs. predicted 365.7°C ) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) is recommended for phase identification.
  • Functionalization : The chlorosulfonyl group enables derivatization into sulfonamides or sulfonic esters via nucleophilic substitution, but competing hydrolysis requires careful pH control .

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